Actarit-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

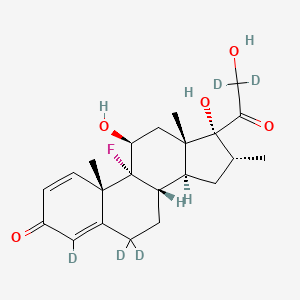

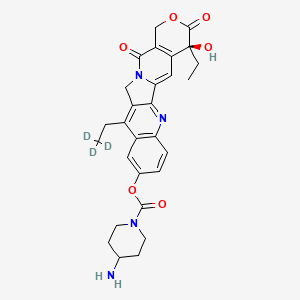

Actarit-d4 is a biochemical used for proteomics research . It is also known as (p-Acetamidophenyl-d4)acetic Acid, 4-(Acetylamino)benzeneacetic-d4 Acid, 4-(Acetylamino)phenylacetic-d4 Acid, Mover-d4, MS-932-d4, Orcl-d4 . Its molecular formula is C10H7D4NO3.

Synthesis Analysis

The synthesis of Actarit involves a specific synthetic route where p-amino benzaldehyde and nitromethane are used as raw materials. This process involves a Knoevenagel reaction, selective reduction of potassium borohydride, and oxidation under acidic conditions . The yield of each step is more than 85% .Molecular Structure Analysis

The molecular formula of Actarit-d4 is C10H7D4NO3 . The molecular weight is 197.22 .Physical And Chemical Properties Analysis

The molecular weight of Actarit-d4 is 197.22 . No further physical and chemical properties were found in the search results.科学的研究の応用

Immunomodulating Actions of Actarit

A study on the immunomodulating actions of Actarit in mice revealed its potential to alter the Th/Ts cell ratio, suggesting a mechanism by which Actarit might modulate immune responses. This effect was observed through the suppression or enhancement of delayed type hypersensitivity reactions, depending on the pre-treatment conditions with cyclophosphamide, highlighting its potential utility in immune-related research and therapeutic applications (Li Wei, 2000).

Actarit and Rheumatoid Arthritis

Research into the biosynthesis of Actarit using engineered Escherichia coli has opened new avenues for the production of this compound, demonstrating a novel approach to synthesizing Actarit and potentially reducing the cost and improving the accessibility of this drug for therapeutic use. This advancement could have significant implications for the treatment of rheumatoid arthritis and other conditions where Actarit has shown potential (D. Guo et al., 2021).

Actarit in Targeting Therapy

Actarit has been incorporated into solid lipid nanoparticles as a means of passive targeting therapeutic agents for rheumatoid arthritis. This innovative approach aims to improve therapeutic efficacy while reducing common side effects associated with oral formulations of Actarit, such as nephrotoxicity and gastrointestinal disorders. The study suggests that injectable actarit-loaded solid lipid nanoparticles could represent a promising strategy for passive targeting in rheumatoid arthritis therapy (Jiesheng Ye et al., 2008).

Actarit and Cellular Therapy

Adoptive cell therapy (ACT) represents a frontier in cancer research, with T cells genetically engineered to express chimeric antigen receptors or T cell receptors. While Actarit is not directly linked to ACT in the studies found, the principles of cellular modification and targeted therapy in ACT offer a conceptual framework that could be relevant for future investigations into Actarit's potential applications in immunotherapy and other areas of medicine (S. Rosenberg & N. Restifo, 2015).

作用機序

Target of Action

Actarit-d4 primarily targets Carbonic Anhydrase II (CAII) . CAII is an enzyme that plays a crucial role in maintaining acid-base balance in the body. It catalyzes the reversible hydration of carbon dioxide, a reaction that is fundamental to many biological processes.

Mode of Action

Actarit-d4 shows in vitro concentration-dependent inhibition of CAII activity with submicromolar potency . This suggests that Actarit-d4 interacts with CAII, inhibiting its activity and thereby influencing the biochemical processes that this enzyme is involved in.

Biochemical Pathways

Actarit-d4 affects the biochemical pathways associated with CAII. By inhibiting CAII, Actarit-d4 may alter the balance of carbon dioxide and bicarbonate in cells, which could have downstream effects on various biochemical processes. Additionally, Actarit-d4 may also interact with other targets such as RORγ (RAR-related orphan receptor-gamma), which is strongly related to its indication, rheumatoid arthritis .

Pharmacokinetics

A study on actarit (the non-deuterated form of actarit-d4) showed that it displayed characteristics of a two-compartment model after treatment . This suggests that Actarit-d4 may have similar pharmacokinetic properties. More research is needed to fully define these properties and to identify any other pathways through which Actarit-d4 exerts its effects.

Result of Action

The molecular and cellular effects of Actarit-d4’s action are likely to be related to its inhibition of CAII and potential modulation of the immune system . By inhibiting CAII, Actarit-d4 could alter the acid-base balance in cells, potentially affecting various cellular processes. Furthermore, by modulating the immune system, Actarit-d4 could influence the body’s immune response, which could be particularly relevant in conditions like rheumatoid arthritis .

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

将来の方向性

The mechanism of action of Actarit-d4 as an anti-rheumatoid arthritis (RA) agent can now be re-examined from a CAII-inhibitor perspective, given existing relationships between this target and RA . Moreover, the confirmed CAII-Actarit-d4 association supports investigating the repositioning of Actarit-d4 on other CAII-linked indications (e.g., hypertension, epilepsy, migraine, anemia, and bone, eye, and cardiac disorders) .

特性

IUPAC Name |

2-(4-acetamido-2,3,5,6-tetradeuteriophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(12)11-9-4-2-8(3-5-9)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)/i2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROJXXOCABQVEF-QFFDRWTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CC(=O)O)[2H])[2H])NC(=O)C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5](/img/structure/B563855.png)

![1-Isothiocyanato-3-[2-[2-(3-isothiocyanatopropoxy)ethoxy]ethoxy]propane](/img/structure/B563856.png)